1-(2-Fluoro-5-nitrophenyl)propan-1-one

Organic Synthesis SNAr Reaction Heterocycle Formation

This aryl alkyl ketone bears a unique 2-fluoro-5-nitro substitution pattern that delivers dual activation for intramolecular SNAr reactions—the nitro group withdraws electron density while the fluorine serves as a leaving group. Researchers synthesizing 2,3-dihydro-4(1H)-quinolinones (67–78% yields) or 6-nitrochroman derivatives (80% yield) should choose this compound because singly activated analogs fail in the final cyclization. It is also the scaffold of choice for constructing strained trans-5,6-ring opioid receptor probes and for SAR studies around its 18.2 µM β-glucuronidase inhibition. Secure this nitro-activated building block to enable ring closures that non-activated fluorophenyl precursors cannot support.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 461037-07-0
Cat. No. B3138566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-nitrophenyl)propan-1-one
CAS461037-07-0
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
InChIKeyCKMWGGKQUYNJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 461037-07-0): A Specialized Nitro-Activated Aromatic Ketone for Advanced Organic Synthesis


1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 461037-07-0) is an aryl alkyl ketone featuring a benzene ring with a fluorine atom and a nitro group at the 2- and 5-positions, respectively [1]. This substitution pattern creates a strong electron-withdrawing environment, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and making the fluorine atom a viable leaving group for the construction of complex heterocyclic systems [2][3]. Its primary role is as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research.

Why Generic Aryl Ketone Substitution Fails: The Critical Role of Nitro-Activation in 1-(2-Fluoro-5-nitrophenyl)propan-1-one


In-class aryl ketone intermediates, such as 1-(2-fluorophenyl)propan-1-one or 1-(2-fluoro-5-methoxyphenyl)propan-1-one, are not interchangeable with the target compound. The presence of the strongly electron-withdrawing nitro group para to the fluorine atom is the defining structural feature. This specific arrangement dramatically increases the electrophilicity of the aromatic ring and activates the fluorine for displacement via SNAr, enabling intramolecular cyclization pathways to form otherwise difficult-to-access oxygen and nitrogen heterocycles [1][2]. Analogs lacking this 'double activation' or possessing different electronic profiles fail to undergo the same efficient ring closure or require significantly harsher conditions, leading to lower yields or different product distributions [2].

1-(2-Fluoro-5-nitrophenyl)propan-1-one: A Head-to-Head Evidence Guide for Scientific Procurement Decisions


Synthetic Yield in Intramolecular SNAr: 1-(2-Fluoro-5-nitrophenyl)propan-1-one vs. Singly Activated Analogs

The target compound's synthetic utility is demonstrated by its efficient conversion to 6-nitrochroman. In an intramolecular SNAr reaction, 3-(2-fluoro-5-nitrophenyl)-1-propanol (a derivative of the target compound) provided an 80% yield of the cyclized product [1]. This contrasts sharply with less activated systems. In a related tandem Michael-SNAr annulation, the doubly activated 1-(2-fluoro-5-nitrophenyl)-2-propen-1-one (a direct structural analog) reacted with primary amines to give 2,3-dihydro-4(1H)-quinolinones in 67–78% yields. Conversely, the singly activated 1-(2-fluorophenyl)-2-propen-1-one failed to undergo the final ring closure with hindered or aromatic amines, and the differently substituted 1-(2-fluoro-5-methoxyphenyl)-2-propen-1-one gave only simple 1,4-addition products [1].

Organic Synthesis SNAr Reaction Heterocycle Formation Yield

Enzyme Inhibition Profile: Quantitative Activity Data for 1-(2-Fluoro-5-nitrophenyl)propan-1-one

The compound exhibits measurable, though modest, inhibitory activity against the enzyme beta-glucuronidase. A standard biochemical assay determined an IC50 value of 1.82E+4 nM (18.2 µM) for the inhibition of bovine liver beta-glucuronidase [1]. This provides a baseline for structure-activity relationship (SAR) studies and establishes a specific, quantitative biological profile for the compound.

Medicinal Chemistry Enzyme Inhibition Beta-Glucuronidase IC50

Role as a Critical Intermediate for Strained Tetracyclic Systems: An Application Not Accessible to Non-Nitro Analogs

The 2-fluoro-5-nitrophenyl motif is crucial for constructing highly strained, rigid tetracyclic systems for medicinal chemistry applications. In the synthesis of oxide-bridged phenylmorphans, an advanced intermediate containing the 2-fluoro-5-nitrophenyl group was used to form a strained trans-fused 5,6-ring system via displacement of the nitro-activated fluorine [1]. This complex ring system, which is among the last of its kind to be synthesized, was achieved despite a well-documented preference for cis-ring fusion in related systems, underscoring the unique reactivity profile imparted by the nitro-activated fluorine [1]. Non-nitro analogs lack the activation required for this high-energy transformation.

Medicinal Chemistry Opioid Receptor Probes Tetracyclic Synthesis SNAr

1-(2-Fluoro-5-nitrophenyl)propan-1-one: Targeted Applications Based on Verified Performance Data


Synthesis of 2,3-Dihydro-4(1H)-Quinolinones via Tandem Michael-SNAr Annulation

Based on the demonstrated performance of the closely related 1-(2-fluoro-5-nitrophenyl)-2-propen-1-one, this compound is ideally suited for synthesizing 2,3-dihydro-4(1H)-quinolinones in yields of 67–78% [1]. Researchers requiring this specific heterocyclic scaffold should prioritize this compound, as singly activated analogs are reported to fail in the final cyclization step [1].

Construction of Chroman Scaffolds via Intramolecular SNAr Cyclization

The target compound's framework enables the efficient synthesis of 6-nitrochroman derivatives via an intramolecular SNAr reaction, which proceeds in 80% yield from a corresponding propanol derivative [1]. This makes it a valuable building block for constructing oxygen-containing heterocycles common in bioactive molecules.

Building Block for Strained Polycyclic Medicinal Chemistry Probes

The compound's utility in forming a strained trans-fused 5,6-ring system demonstrates its value for constructing complex, rigid polycyclic structures [2]. This is a niche application in medicinal chemistry for developing conformationally constrained ligands, such as opioid receptor probes, where other, non-activated fluorophenyl precursors are unsuitable.

Beta-Glucuronidase Inhibitor Tool Compound Development

The documented IC50 of 18.2 µM against bovine liver beta-glucuronidase [3] provides a quantifiable starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a scaffold to design and synthesize more potent derivatives for investigating the therapeutic potential of beta-glucuronidase inhibition.

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